molecular formula C12H8F2N2O3S2 B11407993 N-(2,5-difluorophenyl)-2-[(2-nitrothien-3-yl)thio]acetamide

N-(2,5-difluorophenyl)-2-[(2-nitrothien-3-yl)thio]acetamide

Cat. No.: B11407993
M. Wt: 330.3 g/mol
InChI Key: RWHNPUHTGWQGAM-UHFFFAOYSA-N
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Description

N-(2,5-DIFLUOROPHENYL)-2-[(2-NITROTHIOPHEN-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a nitrothiophene moiety, which are linked through a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIFLUOROPHENYL)-2-[(2-NITROTHIOPHEN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluoroaniline, undergoes a series of reactions including nitration, reduction, and acylation to form the difluorophenyl intermediate.

    Synthesis of the Nitrothiophene Intermediate: 2-nitrothiophene is synthesized through nitration of thiophene followed by purification.

    Coupling Reaction: The difluorophenyl intermediate is coupled with the nitrothiophene intermediate using a suitable coupling agent such as thionyl chloride or phosphorus trichloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIFLUOROPHENYL)-2-[(2-NITROTHIOPHEN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It may serve as a probe or tool compound for studying biological processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIFLUOROPHENYL)-2-[(2-NITROTHIOPHEN-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Difluorophenyl)acetamide: Lacks the nitrothiophene moiety.

    2-(2-Nitrothiophen-3-yl)acetamide: Lacks the difluorophenyl group.

    N-(2,5-Dichlorophenyl)-2-[(2-nitrothiophen-3-yl)sulfanyl]acetamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-(2,5-DIFLUOROPHENYL)-2-[(2-NITROTHIOPHEN-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of both difluorophenyl and nitrothiophene groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H8F2N2O3S2

Molecular Weight

330.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-nitrothiophen-3-yl)sulfanylacetamide

InChI

InChI=1S/C12H8F2N2O3S2/c13-7-1-2-8(14)9(5-7)15-11(17)6-21-10-3-4-20-12(10)16(18)19/h1-5H,6H2,(H,15,17)

InChI Key

RWHNPUHTGWQGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CSC2=C(SC=C2)[N+](=O)[O-])F

Origin of Product

United States

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